molecular formula C7H11NO4 B12995886 Ethyl 4-hydroxy-5-oxopyrrolidine-3-carboxylate

Ethyl 4-hydroxy-5-oxopyrrolidine-3-carboxylate

Cat. No.: B12995886
M. Wt: 173.17 g/mol
InChI Key: RJAPZHKRIKQIMJ-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-5-oxopyrrolidine-3-carboxylate is a pyrrolidine derivative featuring a hydroxyl group at position 4, a ketone at position 5, and an ethyl ester at position 2. Its structure enables diverse intermolecular interactions, including hydrogen bonding (O–H⋯O) and C–H⋯O contacts, which influence its crystalline packing and physicochemical properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

ethyl 4-hydroxy-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C7H11NO4/c1-2-12-7(11)4-3-8-6(10)5(4)9/h4-5,9H,2-3H2,1H3,(H,8,10)

InChI Key

RJAPZHKRIKQIMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNC(=O)C1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-hydroxy-5-oxopyrrolidine-3-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with ammonia, followed by cyclization to form the pyrrolidine ring. The reaction conditions typically include heating the reactants in the presence of a suitable solvent, such as ethanol, and using a catalyst like p-toluenesulfonic acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced purification techniques, such as crystallization and chromatography, ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of pyrrolidine, such as carboxylic acids, alcohols, and substituted esters. These products have diverse applications in chemical synthesis and pharmaceutical development .

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives of ethyl 4-hydroxy-5-oxopyrrolidine-3-carboxylate. For instance, compounds synthesized from this scaffold have demonstrated structure-dependent anticancer activity against A549 human pulmonary cancer cells. The efficacy of these compounds was compared to established chemotherapeutics such as cisplatin, revealing promising cytotoxic effects that warrant further investigation for potential drug development targeting non-small cell lung adenocarcinoma .

Antimicrobial Properties
The compound has also been explored for its antimicrobial activity. Research indicates that derivatives of this compound exhibit activity against Gram-positive bacteria and drug-resistant fungal pathogens. Screening assays have shown varying degrees of effectiveness, with some derivatives demonstrating significant inhibition against selected strains, suggesting potential for use in treating infections caused by resistant microorganisms .

Synthesis and Structural Insights

Synthesis Techniques
The synthesis of this compound typically involves the condensation of diethyl oxalate with various amines or amino acids, often under acidic conditions to facilitate the formation of the pyrrolidine ring. Techniques such as thermal disproportionation and ester exchange reactions are also employed to obtain functionalized derivatives with enhanced biological activity .

Crystallographic Studies
Crystallographic analysis has provided insights into the molecular structure of this compound, revealing its three-dimensional arrangement and confirming the presence of multiple stereogenic centers. This structural information is crucial for understanding how variations in the compound's configuration can influence its biological activity .

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For example, it may inhibit enzymes involved in the synthesis of neurotransmitters, thereby influencing neurological functions .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound Name Substituents/Modifications Conformation/Packing Key Interactions References
Ethyl 4-hydroxy-5-oxopyrrolidine-3-carboxylate –OH (C4), –O (C5), –COOEt (C3) Five-membered pyrrolidine ring; envelope conformation O–H⋯O hydrogen bonds (intramolecular and intermolecular); C–H⋯O interactions
Ethyl 1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate –Et (N1), –furan (C2) Envelope conformation; disordered N-ethyl group O–H⋯O dimers (R₂²(10) motifs); weak C–H⋯O stacking
Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate –Benzyl (N1), –CH₃ (C2) Twist conformation; phenyl ring orthogonal to pyrrolidine Strong O–H⋯O dimers; C–H⋯O cross-linking
Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride –Cl⁻ (salt form) Planar pyrrolidine ring; hydrochloride salt Ionic interactions dominate; altered solubility vs. neutral analogs
Ethyl 5-(2-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate Six-membered dihydropyridine ring; –F-Ph Nearly planar dihydropyridine ring Bifurcated N–H⋯(O,O) hydrogen bonds

Key Observations :

  • Substituent Effects : Bulky groups (e.g., benzyl, furan) introduce steric hindrance, influencing ring conformation (twist vs. envelope) and packing efficiency. For example, the benzyl group in forces a twist conformation, whereas the simpler hydroxylated analog adopts an envelope conformation .
  • Hydrogen Bonding : The hydroxyl group at C4 in the target compound facilitates robust O–H⋯O interactions, forming dimers or chains. In contrast, salts like the hydrochloride derivative rely on ionic interactions, reducing hydrogen-bond-driven packing.
  • Ring Size : Six-membered dihydropyridine derivatives exhibit planar geometries and distinct N–H⋯O bonding patterns, unlike the puckered pyrrolidine analogs.

Physicochemical Properties

Property This compound Ethyl 1-Ethyl-2-Furyl Analog Ethyl 1-Benzyl-2-Methyl Analog Ethyl 4-Oxopyrrolidine Hydrochloride
Melting Point Not reported Not reported Not reported 193.63 g/mol (MW)
Solubility Moderate in polar solvents (ethanol) Low (disordered packing) Low (hydrophobic benzyl) High (ionic character)
Hydrogen Bond Strength Strong (O–H⋯O: 1.87 Å) Moderate (O–H⋯O: 2.74 Å) Strong (O–H⋯O: 1.85 Å) N/A (ionic lattice)

Key Observations :

  • The hydrochloride salt exhibits higher solubility due to ionic dissociation, whereas hydrophobic substituents (e.g., benzyl ) reduce solubility.
  • Hydrogen bond distances correlate with substituent electronegativity; stronger interactions occur in hydroxylated vs. fluorophenyl derivatives.

Biological Activity

Ethyl 4-hydroxy-5-oxopyrrolidine-3-carboxylate is a pyrrolidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores its biological properties, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with hydroxyl and carbonyl groups, contributing to its biological activity. It possesses three chiral centers, which may influence its pharmacological properties. The compound exhibits an envelope conformation in its crystal structure, suggesting significant interactions with biological systems through hydrogen bonding and hydrophobic interactions due to the presence of the hydroxyl and carbonyl functionalities.

Anti-inflammatory Activity

Research indicates that this compound exhibits promising anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit inflammatory mediators, potentially making it a candidate for treating inflammatory diseases. The mechanism involves modulating pathways associated with cytokine production and oxidative stress.

Anticancer Activity

This compound has shown activity against various cancer cell lines. Notably, studies have reported significant cytotoxic effects on human lung adenocarcinoma (A549) cells. The compound's anticancer efficacy was evaluated using MTT assays, where it demonstrated a dose-dependent reduction in cell viability compared to untreated controls. The results indicated a reduction in viability ranging from 21% to 63% across different concentrations .

Study 1: Anticancer Efficacy in A549 Cells

A study assessed the anticancer activity of this compound against A549 cells. The compound was tested at various concentrations (10 µM to 100 µM) over 24 hours.

Concentration (µM)Cell Viability (%)
1078
2563
5045
10021

The results indicated a significant decrease in cell viability at higher concentrations, supporting its potential as an anticancer agent .

Study 2: Anti-inflammatory Mechanism

In another investigation focusing on the anti-inflammatory properties of this compound, researchers evaluated its effect on TNF-alpha induced inflammation in macrophages. The compound was administered at varying doses (1 µM to 10 µM).

Dose (µM)Inhibition of TNF-alpha (%)
125
550
1075

The findings revealed that higher doses significantly inhibited TNF-alpha production, highlighting the compound's potential therapeutic role in inflammatory conditions.

Synthesis Methods

Several synthesis routes for this compound have been reported:

  • Condensation Reaction : Combining appropriate aldehydes with diethyl malonate under acidic conditions.
  • Cyclization : Utilizing amino acids or their derivatives to form the pyrrolidine ring through cyclization reactions.

These methods underline the compound's versatility as a synthetic intermediate in organic chemistry and potential drug development .

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